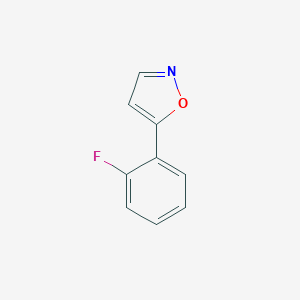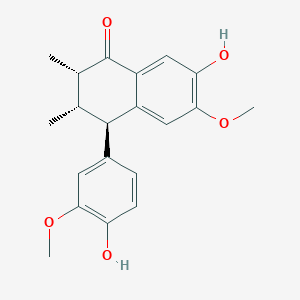
5-(2-Fluorophenyl)isoxazole
Descripción general
Descripción
“5-(2-Fluorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6FNO . It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazoles, including “5-(2-Fluorophenyl)isoxazole”, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . A review article highlights the potential application of these metal-free synthetic routes for the synthesis of isoxazoles .
Molecular Structure Analysis
The molecular structure of “5-(2-Fluorophenyl)isoxazole” is represented by the InChI code 1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H . The molecular weight of this compound is 163.15 .
Physical And Chemical Properties Analysis
“5-(2-Fluorophenyl)isoxazole” is a liquid at ambient temperature . The flash point is between 68-70°C at 0.3mm .
Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “5-(2-Fluorophenyl)isoxazole”, but unfortunately, the available information is quite limited and does not provide a detailed analysis of specific applications in various fields. The compound is mentioned in relation to proteomics research and is available for purchase from biochemical suppliers like MilliporeSigma and Santa Cruz Biotechnology , which suggests it may be used in various biochemical and proteomics studies.
Safety and Hazards
“5-(2-Fluorophenyl)isoxazole” is classified under the Hazard Statements H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation), and H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3) . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .
Direcciones Futuras
Isoxazoles, including “5-(2-Fluorophenyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are a part of a large number of drugs and biologically relevant molecules, and their synthesis is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . Therefore, the future directions in the study of “5-(2-Fluorophenyl)isoxazole” and other isoxazoles may involve the development of more efficient synthetic methods and the exploration of their biological activities for potential applications in drug discovery .
Mecanismo De Acción
Target of Action
5-(2-Fluorophenyl)isoxazole is a novel compound that has been synthesized and evaluated for its antiproliferative activities . The primary targets of this compound are cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers, and targeting them can inhibit cancer growth and proliferation.
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and induces changes that inhibit their proliferation This interaction likely involves the compound binding to specific receptors or enzymes in the cancer cells, disrupting their normal function and leading to cell death
Biochemical Pathways
Isoxazoles, the class of compounds to which 5-(2-Fluorophenyl)isoxazole belongs, are known to affect various biochemical pathways . They possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The downstream effects of these pathways can include the inhibition of cell growth and proliferation, induction of cell death, and modulation of immune responses.
Pharmacokinetics
Chemo-informatics analysis of similar compounds has shown that they obey lipinski’s rule , suggesting that they have favorable ADME properties and good bioavailability
Result of Action
The result of 5-(2-Fluorophenyl)isoxazole’s action is the inhibition of cancer cell proliferation. For example, one derivative of this compound was found to be particularly potent against Hep3B and Hep-G2 cancer cell lines, with IC50 values of 5.76 and 34.64 µg/mL, respectively . Furthermore, this compound induced arrest in the G2-M phase in a percentage of the total cells, which was lower than the activity of the positive control doxorubicin .
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGCKXHQIAUHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)isoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















